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Compound of Interest

Compound Name: 1-(1-Methylpyrazol-4-yl)ethanol

Cat. No.: B1321454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(1-Methylpyrazol-4-yl)ethanol is a valuable heterocyclic building block in organic synthesis,

particularly relevant in the design and development of novel therapeutic agents. The pyrazole

moiety is a common scaffold in many biologically active compounds, and the presence of a

secondary alcohol function on a methyl-substituted pyrazole offers a versatile handle for further

chemical modifications.[1][2] This document provides detailed application notes and

experimental protocols for the synthesis and utilization of 1-(1-Methylpyrazol-4-yl)ethanol,
with a focus on its potential applications in medicinal chemistry and drug discovery. The closely

related precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, is a key intermediate in the synthesis

of potent kinase inhibitors such as Erdafitinib, highlighting the significance of this structural

motif.[3]

Physicochemical Properties and Data
While specific experimental data for 1-(1-Methylpyrazol-4-yl)ethanol is not widely published,

the properties of its commercially available precursor, 1-(1-Methyl-1H-pyrazol-4-yl)ethanone,

are well-documented and provided below. The conversion of the ketone to the secondary

alcohol will result in predictable changes in spectroscopic data, such as the disappearance of

the ketone carbonyl signal in IR and 13C NMR spectra, and the appearance of a hydroxyl

proton and a methine proton in the 1H NMR spectrum.
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Table 1: Physicochemical Data of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

Property Value Reference

CAS Number 37687-18-6 N/A

Molecular Formula C₆H₈N₂O N/A

Molecular Weight 124.14 g/mol N/A

Appearance Solid N/A

Boiling Point 221 °C at 760 mmHg N/A

Flash Point 87.4 °C N/A

Density 1.11 g/cm³ N/A

Applications in Organic Synthesis
1-(1-Methylpyrazol-4-yl)ethanol serves as a versatile intermediate for the synthesis of more

complex molecules, particularly in the pharmaceutical industry. The hydroxyl group can be

readily transformed into other functional groups, allowing for the construction of diverse

molecular architectures.

Key Synthetic Transformations:

Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, 1-(1-

methyl-1H-pyrazol-4-yl)ethanone, which is a known precursor for kinase inhibitors.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides,

anhydrides) will yield the corresponding esters, which can be used to explore structure-

activity relationships (SAR) in drug discovery programs.

Etherification: The alcohol can be converted to ethers via Williamson ether synthesis or other

methods, providing another avenue for molecular diversification.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group

(e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions, enabling the

introduction of a wide range of functionalities.
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Dehydration: Elimination of water from the alcohol can lead to the formation of the

corresponding vinylpyrazole, a reactive monomer and useful synthetic intermediate.

A significant application of the 1-methylpyrazol-4-yl ethanone scaffold is in the synthesis of the

fibroblast growth factor receptor (FGFR) inhibitor, Erdafitinib. The bromo-derivative, 2-bromo-1-

(1-methyl-1H-pyrazol-4-yl)ethanone, is a key building block in a convergent synthesis of this

drug.[3] This underscores the importance of the 1-(1-Methylpyrazol-4-yl)ethanol core

structure in the development of targeted cancer therapies.

Experimental Protocols
Protocol 1: Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol
via Reduction of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
This protocol describes a general procedure for the reduction of a ketone to a secondary

alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

1-(1-Methyl-1H-pyrazol-4-yl)ethanone

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator
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Procedure:

Dissolve 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol in a round-bottom flask

equipped with a magnetic stirrer.

Cool the solution to 0 °C using an ice bath.

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the

starting material.

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Concentrate the mixture under reduced pressure to remove most of the methanol.

Extract the aqueous residue with dichloromethane (3 x volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude 1-(1-Methylpyrazol-4-yl)ethanol.

The product can be purified by column chromatography on silica gel if necessary.

Expected Yield: >90%

Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)

to determine the point of completion.

Logical Workflow for Synthesis and Application
The following diagram illustrates the synthetic relationship between the starting materials and

the potential applications of 1-(1-Methylpyrazol-4-yl)ethanol.
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Caption: Synthetic route to 1-(1-Methylpyrazol-4-yl)ethanol and its potential applications.

Signaling Pathway Context: FGFR Inhibition
Derivatives of 1-(1-Methylpyrazol-4-yl)ethanol are relevant to the development of inhibitors of

the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Erdafitinib, synthesized from

a related pyrazole building block, is a potent inhibitor of FGFRs. Dysregulation of the FGFR

signaling pathway is implicated in various cancers. The diagram below provides a simplified

overview of this pathway and the point of inhibition.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Erdafitinib.

Conclusion
1-(1-Methylpyrazol-4-yl)ethanol is a promising building block for organic synthesis,

particularly in the field of medicinal chemistry. Its straightforward synthesis from a commercially

available ketone and the versatility of its hydroxyl group make it an attractive starting material

for the creation of diverse molecular libraries. The established importance of the 1-

methylpyrazol-4-yl ethanone scaffold in potent kinase inhibitors like Erdafitinib provides a

strong rationale for the exploration of 1-(1-Methylpyrazol-4-yl)ethanol and its derivatives in

drug discovery programs targeting a range of diseases. Further research into the direct

synthetic applications of this alcohol is warranted to fully exploit its potential as a valuable

synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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